molecular formula C6H3BrFNO3 B1271563 2-Bromo-4-fluoro-6-nitrophenol CAS No. 320-75-2

2-Bromo-4-fluoro-6-nitrophenol

Cat. No.: B1271563
CAS No.: 320-75-2
M. Wt: 235.99 g/mol
InChI Key: DFHGOCSWFGXYSQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3 . It is a derivative of phenol, where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are substituted by bromine, fluorine, and nitro groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-fluoro-6-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. The process begins by dissolving 2-bromo-4-fluorophenol in chloroform. A mixture of sulfuric acid and nitric acid is then added dropwise to the solution at room temperature. The mixture is heated to a temperature range of 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-6-nitrophenol undergoes various chemical reactions, including:

    Bromination: The addition of a bromine atom to the benzene ring.

    Substitution Reactions: The replacement of one substituent on the benzene ring with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-fluoro-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-6-nitrophenol exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group, for example, can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can disrupt essential biological pathways, leading to the compound’s antibacterial and pesticidal effects .

Comparison with Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2-Bromo-6-nitrophenol

Comparison: Compared to these similar compounds, 2-Bromo-4-fluoro-6-nitrophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-4-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHGOCSWFGXYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378423
Record name 2-bromo-4-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-75-2
Record name 2-Bromo-4-fluoro-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-6-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromo-4-fluoro-phenol 2a (8.0 g, 41.9 mmol) was dissolved in 10 mL of sulfuric acid (50%) followed by addition of a solution of sodium nitrate (7.1 g, 83.5 mmol) in 24 mL of sulfuric acid (25%), upon cooling by an ice-water bath. The reaction mixture was reacted at room temperature for 1.5 hours and the reaction was monitored by TLC until the disappearance of the starting materials. The mixture was diluted with 50 mL of water and extracted with ethyl acetate (50 mL×2). The combined organic extracts were washed with water and saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain the title compound 2-bromo-4-fluoro-6-nitro-phenol 2b (8.0 g, yield 80.8%) as a red solid, which was directly used in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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